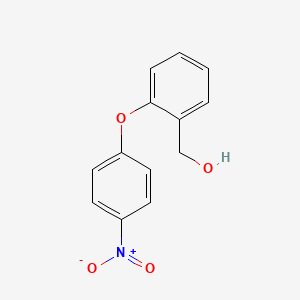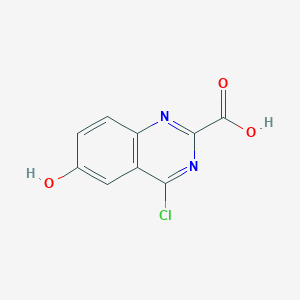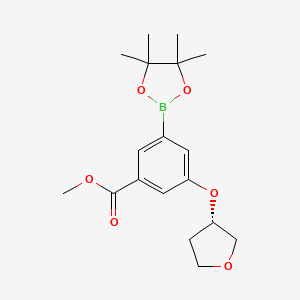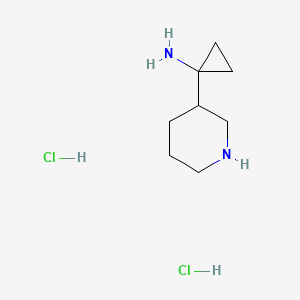
2-Methylbut-3-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylbut-3-ynoic acid is an organic compound with the molecular formula C5H6O2 It is a branched-chain alkyne carboxylic acid, characterized by the presence of a triple bond between the third and fourth carbon atoms and a methyl group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylbut-3-ynoic acid can be synthesized through several methods. One common synthetic route involves the alkylation of propargyl bromide with isobutyraldehyde, followed by oxidation to form the desired acid. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic processes that involve the use of metal catalysts such as palladium or nickel. These catalysts facilitate the coupling reactions necessary to form the alkyne structure. The reaction conditions often involve elevated temperatures and pressures to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
2-Methylbut-3-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to the formation of alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is often used.
Substitution: Reagents like sodium amide (NaNH2) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methylbut-3-enoic acid or 2-methylbutanoic acid.
Reduction: Formation of 2-methylbut-2-enoic acid or 2-methylbutanoic acid.
Substitution: Formation of various substituted alkyne derivatives.
Scientific Research Applications
2-Methylbut-3-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Methylbut-3-ynoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The alkyne group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes and affect cellular pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylbut-3-enoic acid: Similar structure but with a double bond instead of a triple bond.
2-Methylbutanoic acid: Lacks the alkyne group, making it less reactive in certain chemical reactions.
3-Methylbut-2-enoic acid: Similar structure but with the double bond in a different position.
Uniqueness
2-Methylbut-3-ynoic acid is unique due to the presence of the alkyne group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound in synthetic chemistry and various industrial applications.
Properties
Molecular Formula |
C5H6O2 |
|---|---|
Molecular Weight |
98.10 g/mol |
IUPAC Name |
2-methylbut-3-ynoic acid |
InChI |
InChI=1S/C5H6O2/c1-3-4(2)5(6)7/h1,4H,2H3,(H,6,7) |
InChI Key |
XYSJPUFCXCNEJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Pyridinemethanol, 6-[(methylamino)methyl]-](/img/structure/B13034157.png)




![7,7-Difluoro-5-thia-2-azaspiro[3.4]octane hcl](/img/structure/B13034183.png)
![8-(3-Fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13034193.png)


![4,6-Difluoro-5-((4-methoxybenzyl)oxy)-1,3-dihydro-2H-benzo[D]imidazole-2-thione](/img/structure/B13034232.png)
